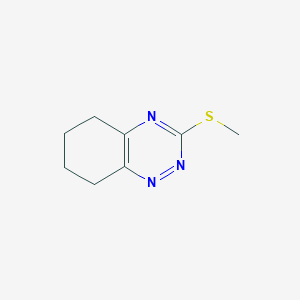
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a chemical compound with the molecular formula C₈H₁₁N₃S and a molecular weight of 181.26 g/mol It is characterized by a benzotriazine ring substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-substituted 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines with nitrogen nucleophiles . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters.
化学反応の分析
Types of Reactions
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzotriazine derivatives.
科学的研究の応用
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
- 3-Methylsulfanyl-4,5,6,7-tetrahydro-2,1-benzisoxazole
- 3-Methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-triazolo[1,2-a]pyridazine
Uniqueness
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is unique due to its specific substitution pattern and the presence of the benzotriazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
生物活性
3-(Methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10N4S
- Molecular Weight : 198.26 g/mol
- CAS Number : 25486-92-4
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- In vitro Studies : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at concentrations as low as 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis .
Anticancer Activity
The compound has also shown promising results in cancer research:
- Cell Proliferation Inhibition : In studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), the compound exhibited antiproliferative effects with IC50 values of 226 µg/mL and 242.52 µg/mL respectively .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Studies :
Data Summary Table
| Biological Activity | Target Organism/Cell Line | Effect | Concentration (µg/mL) |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | 62.5 |
| Antimicrobial | E. faecalis | Inhibition | 78.12 |
| Anticancer | HeLa (Cervical Cancer) | Inhibition | 226 |
| Anticancer | A549 (Lung Cancer) | Inhibition | 242.52 |
特性
IUPAC Name |
3-methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLJESXDKUCSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













